B1168026 d5-5β-Androstane-3α,17β-diol CAS No. 361432-68-0

d5-5β-Androstane-3α,17β-diol

Cat. No.: B1168026
CAS No.: 361432-68-0
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Description

d5-5β-Androstane-3α,17β-diol (systematic name: 5β-androstane-3α,17β-diol) is a reduced metabolite of testosterone, formed via sequential enzymatic reduction by 5β-reductase (AKR1D1) and 3α-hydroxysteroid dehydrogenase (HSD) . This compound is characterized by a cis A/B ring junction (5β configuration) and hydroxyl groups at positions 3α and 17β. It is part of the "5β-metabolic pathway," which contrasts with the more common 5α-reduction pathway (e.g., dihydrotestosterone, DHT) .

In humans, this compound is detectable in urine as a glucuronide conjugate and serves as a biomarker for testosterone metabolism. Studies indicate that its levels are influenced by physiological conditions, such as growth hormone administration, and pathological states like subclinical hypercortisolism .

Properties

CAS No.

361432-68-0

Synonyms

d5-5β-Androstane-3α,17β-diol

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Diastereomers

Key structural analogs include:

Compound A-Ring Configuration Hydroxyl Positions Key Metabolic Pathway Biological Relevance
5β-Androstane-3α,17β-diol 5β (cis A/B) 3α, 17β 5β-reductase + 3α-HSD Testosterone clearance; doping marker
5α-Androstane-3α,17β-diol 5α (trans A/B) 3α, 17β 5α-reductase + 3α-HSD Androgenic activity; prostate growth
5β-Androstane-3β,17β-diol 5β (cis A/B) 3β, 17β 5β-reductase + 3β-HSD Limited estrogenic activity
5α-Androstane-3β,17β-diol 5α (trans A/B) 3β, 17β 5α-reductase + 3β-HSD Estrogenic signaling; prostate and bone metabolism
  • 5α vs. 5β Configuration : The 5α configuration (trans A/B junction) is associated with potent androgenic activity (e.g., DHT), while the 5β pathway produces less active metabolites .
  • 3α vs. 3β Hydroxylation : 3α-hydroxylation predominates in hepatic clearance, whereas 3β-hydroxylated derivatives (e.g., 5α-androstane-3β,17β-diol) exhibit estrogenic effects via ERβ binding .

Metabolic Pathways

  • Testosterone Metabolism :
    • 5α-Pathway : Testosterone → 5α-DHT → 5α-androstane-3α/3β,17β-diol (prostate growth, androgenic signaling) .
    • 5β-Pathway : Testosterone → 5β-DHT → 5β-androstane-3α/3β,17β-diol (hepatic clearance, urinary excretion) .
  • Glucuronidation : d5-5β-Androstane-3α,17β-diol is excreted as a glucuronide conjugate, with 20% of injected testosterone glucuronide directly converted to this metabolite in humans .

Androgenic/Estrogenic Effects

  • 5α-Androstane-3α,17β-diol : Promotes prostate hypertrophy in animal models and correlates with bone mineral density in humans .
  • 5α-Androstane-3β,17β-diol (3β-DIOL) : Binds ERβ, inducing estrogenic responses in breast cancer cells .
  • 5β-Androstane-3α,17β-diol : Lacks significant androgenic activity but serves as a biomarker for doping (elevated after rhGH administration) .

Disease Associations

  • Subclinical Hypercortisolism : Reduced levels of conjugated 5β-androstane-3α,17β-diol correlate with low DHEAS and bone mineral density .

Analytical Detection and Challenges

Chromatographic Separation

  • GC-MS/MS : Effective for distinguishing diastereomers (e.g., 5α- vs. 5β-androstane-3α,17β-diol) based on retention times .
  • LC-MS/MS: Limited utility for non-ionizable metabolites unless derivatized .

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